molecular formula C13H12ClN3O2 B2717184 Necrostatin 2 S enantiomer

Necrostatin 2 S enantiomer

Cat. No.: B2717184
M. Wt: 277.70 g/mol
InChI Key: WIKGAEMMNQTUGL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Necrostatin 2 S enantiomer is a specific form of Necrostatin 2, a potent inhibitor of necroptosis, a regulated form of cell death that resembles necrosis. This compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway .

Scientific Research Applications

Necrostatin 2 S enantiomer has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study necroptosis and related pathways.

    Biology: Employed in cellular studies to investigate the mechanisms of necroptosis and cell death.

    Medicine: Explored for its potential therapeutic applications in conditions involving necroptosis, such as ischemic stroke and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting necroptosis pathways

Mechanism of Action

Target of Action

The primary target of Necrostatin 2 S enantiomer is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a form of regulated non-apoptotic cell death .

Mode of Action

This compound acts as a potent inhibitor of necroptosis by inhibiting RIPK1 . It prevents the formation of the necrosome complex and the execution of the necroptotic program . This interaction with RIPK1 results in the stabilization of the inactive conformation of RIPK1 .

Biochemical Pathways

Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, RIPK1, RIPK3, and mixed lineage kinase domain-like (MLKL) are key components in the necroptosis signaling pathway . This compound, by inhibiting RIPK1, affects this pathway and its downstream effects.

Pharmacokinetics

It is soluble in dmso , which could impact its bioavailability. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

The inhibition of RIPK1 by this compound prevents the execution of the necroptotic program . This results in the prevention of cell swelling, plasma membrane rupture, and the release of cellular contents, which are characteristic features of necroptosis .

Action Environment

It is known that the compound is stable for up to 3 years in powder form at -20°c and for 1 year in solvent at -80°c

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Necrostatin 2 S enantiomer involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring and the subsequent introduction of the thiohydantoin moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Necrostatin 2 S enantiomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Necrostatin 2 S enantiomer is unique due to its specific stereochemistry, which contributes to its selective inhibition of RIPK1 without targeting other pathways. This specificity makes it a valuable tool in studying necroptosis and developing targeted therapies .

Properties

IUPAC Name

(5S)-5-[(7-chloro-1H-indol-3-yl)methyl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c1-17-12(18)10(16-13(17)19)5-7-6-15-11-8(7)3-2-4-9(11)14/h2-4,6,10,15H,5H2,1H3,(H,16,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKGAEMMNQTUGL-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(NC1=O)CC2=CNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@@H](NC1=O)CC2=CNC3=C2C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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